molecular formula C34H47N3O6 B1613197 (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt CAS No. 1056211-08-5

(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt

Cat. No. B1613197
M. Wt: 593.8 g/mol
InChI Key: PVSIFOWNCWDQTR-FSRHSHDFSA-N
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Description

(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt (DCPA) is a synthetic organic compound used in a variety of scientific research applications. It is a chiral, crystalline, and water-soluble compound that can be used as a model compound for a wide range of research topics. DCPA is a versatile compound that has been used in numerous studies for the synthesis of other compounds, for the study of protein-ligand interactions, and for the synthesis of drugs and other pharmaceuticals.

Scientific research applications

Enantioselective Synthesis

The use of pyrrolidine derivatives in the enantioselective synthesis of N-heterocycles, as demonstrated by Seki, Tanaka, and Kitamura (2012), highlights the utility of such structures in creating complex chiral molecules with high enantiomer ratios. This application is critical for the synthesis of natural products and pharmaceuticals, underscoring the importance of similar compounds in asymmetric synthesis (Seki, Tanaka, & Kitamura, 2012).

Catalytic Applications

Research by Grohmann, Wang, and Glorius (2013) on Rh(III)-catalyzed amidation demonstrates the role of pyrrolidine and similar derivatives in facilitating catalytic reactions that are pivotal in organic synthesis. The broad functional group tolerance and mild conditions of these reactions emphasize the versatility and efficiency of using such compounds as catalysts or catalytic components (Grohmann, Wang, & Glorius, 2013).

Complexation and Binding Studies

Martinborough, Denti, Castro, Wyman, Knobler, and Diederich (1995) explored the complexation of excitatory amino acid derivatives with chiral receptors, demonstrating the specificity and selectivity of interactions that can be achieved with carefully designed molecular structures. This research is indicative of the potential for (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid and similar compounds in biomolecular recognition and sensor applications (Martinborough et al., 1995).

Synthetic Methodologies

The synthesis of amides and peptides through acyl chlorides, as presented by Matsuda, Itoh, Hattori, Yanagiya, and Matsumoto (1985), underscores the role of dicyclohexylammonium salts in facilitating the synthesis of biologically relevant molecules. This method's simplicity and rapidity are crucial for developing efficient synthetic routes in pharmaceutical chemistry (Matsuda et al., 1985).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6.C12H23N/c25-20(26)14-24(22(28)30-16-18-9-5-2-6-10-18)19-11-12-23(13-19)21(27)29-15-17-7-3-1-4-8-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,19H,11-16H2,(H,25,26);11-13H,1-10H2/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSIFOWNCWDQTR-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1CN(CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1CN(C[C@@H]1N(CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648436
Record name N-[(Benzyloxy)carbonyl]-N-{(3R)-1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}glycine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt

CAS RN

1056211-08-5
Record name 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)[(phenylmethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3R)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056211-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Benzyloxy)carbonyl]-N-{(3R)-1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}glycine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt

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